1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid
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Overview
Description
1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound belonging to the quinolone class of antibiotics. It is known for its broad-spectrum antibacterial activity, particularly against Gram-negative bacteria. This compound is structurally related to ciprofloxacin, a well-known fluoroquinolone antibiotic.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid typically involves multiple steps:
Cyclopropylamine Reaction: The initial step involves the reaction of cyclopropylamine with a suitable quinoline derivative.
Fluorination: Introduction of the fluorine atom at the 6th position of the quinoline ring is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST).
Piperazine Substitution: The piperazine moiety is introduced through nucleophilic substitution reactions.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods
Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group at the 4th position, converting it to a hydroxyl group.
Substitution: The fluorine atom and the trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Hydroxyl derivatives at the 4th position.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a model compound in studying the reactivity of quinolone derivatives.
Biology: Investigated for its antibacterial properties and mechanisms of resistance.
Medicine: Explored for its potential in treating bacterial infections, particularly those resistant to other antibiotics.
Industry: Utilized in the development of new antibacterial agents and in the synthesis of related compounds.
Mechanism of Action
The antibacterial activity of this compound is primarily due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling of DNA, leading to the inhibition of bacterial cell division and ultimately cell death.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another fluoroquinolone with a similar structure but lacking the trifluoromethyl group.
Levofloxacin: A fluoroquinolone with a different stereochemistry and a broader spectrum of activity.
Moxifloxacin: Contains a methoxy group at the 8th position instead of the trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group at the 8th position in 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid enhances its lipophilicity and improves its ability to penetrate bacterial cell walls. This structural modification contributes to its unique antibacterial properties and distinguishes it from other fluoroquinolones.
Properties
IUPAC Name |
1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-yl-8-(trifluoromethyl)quinoline-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F4N3O3/c19-12-7-10-14(25(9-1-2-9)8-11(16(10)26)17(27)28)13(18(20,21)22)15(12)24-5-3-23-4-6-24/h7-9,23H,1-6H2,(H,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVFMQZLUIUEKO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)C(F)(F)F)N4CCNCC4)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F4N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90160460 |
Source
|
Record name | 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-8-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90160460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138059-98-0 |
Source
|
Record name | 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-8-(trifluoromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138059980 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-8-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90160460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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